molecular formula C8H14N2O3 B6600772 ethyl 1-nitrosopiperidine-4-carboxylate CAS No. 160114-74-9

ethyl 1-nitrosopiperidine-4-carboxylate

Cat. No.: B6600772
CAS No.: 160114-74-9
M. Wt: 186.21 g/mol
InChI Key: AOQMXLKHSHYICM-UHFFFAOYSA-N
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Description

Ethyl 1-nitrosopiperidine-4-carboxylate is a chemical compound that has been utilized in various scientific experiments for decades. It is a stable nitrosamine, which means it contains a nitroso group (-NO) attached to a secondary amine. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Ethyl 1-nitrosopiperidine-4-carboxylate can be synthesized through a multi-step process. The synthesis begins with the reaction of 4-piperidone with sodium nitrite and nitrous acid in the presence of acetic anhydride and sodium acetate. This reaction produces a nitroso compound, which is then reacted with ethyl bromoacetate to yield this compound. The final product is purified using column chromatography.

Chemical Reactions Analysis

Ethyl 1-nitrosopiperidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Ethyl 1-nitrosopiperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a synthetic intermediate in the production of other chemicals.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications and its role in drug development.

    Industry: It is used in the synthesis of compounds for agricultural and pharmaceutical industries.

Mechanism of Action

The mechanism of action of ethyl 1-nitrosopiperidine-4-carboxylate involves its reactivity with nucleophiles. The nitroso group can form adducts with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is the basis for its use in various chemical and biological studies.

Comparison with Similar Compounds

Ethyl 1-nitrosopiperidine-4-carboxylate is unique due to its stable nitrosamine structure. Similar compounds include:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    1-Nitrosopiperidine: Lacks the carboxylate group, making it less reactive in certain reactions.

    N-Nitrosopiperidine: Another nitrosamine with different reactivity and applications.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 1-nitrosopiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-2-13-8(11)7-3-5-10(9-12)6-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQMXLKHSHYICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160114-74-9
Record name ethyl 1-nitrosopiperidine-4-carboxylate
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